2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including “2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride”, involves various methodologies. For instance, a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis
The molecular formula of “2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride” is C15H10Cl2N2O . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives, including “2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride”, have been found to show activities against dermatophytes . Some of them possess a broad spectrum of action .Physical And Chemical Properties Analysis
“2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride” has a molecular weight of 339.6 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . Its topological polar surface area is 42.8 Ų .Scientific Research Applications
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Synthesis of Siderophores
- Field : Biochemistry
- Application : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron . They are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
- Method : The biosynthetic pathways of siderophores involve the secretion mechanisms in microbes and plants, and their role in regulating bioavailable iron levels .
- Results : Siderophores have applications in medicine, agriculture, and environmental sciences. These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
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Synthesis of Guanidine Derivatives
- Field : Organic Chemistry
- Application : Guanidines were prepared by the condensation reaction of primary amine (-NH2) with urea derivatives (R2NCONR2) in the presence of POCl3 . These guanidine-pyridine hybrid derivatives were synthesized by substituted urea derivatives namely 1,1,3,3-tetramethylurea and N, N′-dimethylurea with 2-aminopyridine .
- Method : The metal complexes were obtained by reaction of metal (II) chloride with guanidine ligands in the molar ratio 1:1 and 1:2 (M:L) .
- Results : The synthesized compounds were subjected to antibacterial study. Evaluation of antibacterial activities indicated that the metal complexes more inhibited the Gram-positive and Gram-negative bacteria strains as compared to the parent ligands .
Future Directions
The future directions for “2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. The synthesis methods could also be refined for better efficiency and environmental friendliness .
properties
IUPAC Name |
2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O.ClH/c16-15(19)11-9-14(13-7-3-4-8-17-13)18-12-6-2-1-5-10(11)12;/h1-9H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAUUZHNSMNXDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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